molecular formula C10H20N2O2 B143305 Tert-butyl 1,4-diazepane-1-carboxylate CAS No. 112275-50-0

Tert-butyl 1,4-diazepane-1-carboxylate

Cat. No.: B143305
CAS No.: 112275-50-0
M. Wt: 200.28 g/mol
InChI Key: WDPWEXWMQDRXAL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

Tert-butyl 1,4-diazepane-1-carboxylate is an organic compound with a significant potential for various biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 277.9 ± 23.0 °C at 760 mmHg
  • Flash Point : 121.9 ± 22.6 °C

The compound features a tert-butyl group attached to a 1,4-diazepane structure, which is crucial for its biological activity. Its unique configuration allows it to interact with various biological targets, leading to diverse pharmacological effects.

Biological Activities

Research on this compound has highlighted several key biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties, although further investigation is required to elucidate its mechanisms and efficacy in cancer treatment.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit factor Xa, a serine protease involved in the coagulation cascade, which positions it as a candidate for antithrombotic drug development .
  • Anti-inflammatory Effects : In experimental models, derivatives of this compound have shown significant anti-inflammatory effects by modulating cytokine levels and reducing neutrophil infiltration in tissues .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The compound can bind to enzymes such as factor Xa and soluble epoxide hydrolase (sEH), inhibiting their activity and leading to physiological effects relevant for therapeutic applications .
  • Receptor Modulation : Research indicates that the compound may influence receptor activity, potentially altering signaling pathways involved in inflammation and cancer progression .

Study on Anticancer Activity

A study investigated the anticancer potential of this compound derivatives on various cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity against breast and colon cancer cells.

Study on Antimicrobial Effects

Another research focused on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The findings revealed a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent in treating bacterial infections.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerPotential cytotoxicity in cancer cell lines
Enzyme InhibitionInhibits factor Xa with implications for anticoagulation
Anti-inflammatoryReduces cytokine levels in inflammatory models

Properties

IUPAC Name

tert-butyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPWEXWMQDRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373214
Record name 1-Boc-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112275-50-0
Record name 1-Boc-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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